2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H13NO. It features a cyclopropane ring attached to an amine group and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylamine with tetrahydrofuran under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine: Similar structure with a different position of the tetrahydrofuran ring.
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride: A hydrochloride salt form with similar properties.
Uniqueness
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is unique due to its specific ring structure and the position of the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-6(7)5-1-2-9-4-5/h5-7H,1-4,8H2 |
InChI Key |
MUNGNKIPLVDROV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.